molecular formula C11H20INO4 B2628863 Methyl (S)-2-(Boc-amino)-5-iodopentanoate CAS No. 162007-08-1

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

Cat. No. B2628863
M. Wt: 357.188
InChI Key: UIRGEQFGUBOMIT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (S)-2-(Boc-amino)-5-iodopentanoate” is a compound that contains a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis . It is particularly useful for protecting amines during chemical reactions .


Synthesis Analysis

The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of functionally and structurally diverse amino ester molecules by individually cross-coupling aryl halo esters and different secondary amines .


Molecular Structure Analysis

The molecular structure of “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” includes a Boc-protected amino group, a methyl group, and an iodopentanoate group. The Boc group is attached to the nitrogen atom of the amino group, protecting it during reactions .


Chemical Reactions Analysis

The Boc group in “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” would depend on its molecular structure. As a Boc-protected amino ester, it would likely have properties similar to other compounds in this class .

Scientific Research Applications

Peptide Synthesis and Modification

Methyl (S)-2-(Boc-amino)-5-iodopentanoate is employed in the synthesis of peptides, offering a variety of structural and functional applications. Leusch, Jungblut, and Moroder (1994) demonstrated its use in creating carboranyl peptides, which are significant due to their improved solubility and potential in boron neutron capture therapy. This process involves the synthesis of peptides with varying chain lengths and boron contents, indicating the compound's versatility in peptide modification (Leusch, Jungblut, & Moroder, 1994). Similarly, Campiglia et al. (2004) described an efficient approach for synthesizing cyclic peptides containing unnatural thioether side-chain bridges, showcasing another dimension of peptide modification and its potential in drug design and other applications (Campiglia et al., 2004).

Enzymatic Resolution and Stereoselective Synthesis

In enzymatic processes, this compound serves as a crucial precursor. Escalante (2008) reported its role in the enzymatic resolution of methyl esters, highlighting its importance in achieving optically pure enantiomers through transesterifications catalyzed by lipase B from Candida antarctica (Escalante, 2008). Hashiguchi, Kawada, and Natsugari (1991) demonstrated its use in the stereoselective synthesis of sperabillins, indicating its utility in producing biologically active substances and highlighting its role in precise stereochemical configurations in synthesis (Hashiguchi, Kawada, & Natsugari, 1991).

Structural Studies and Polymer Chemistry

The compound also finds applications in structural and polymer chemistry. Lucarini and Tomasini (2001) utilized it in the synthesis of oligomers and foldamers, contributing to our understanding of molecular folding and structure (Lucarini & Tomasini, 2001). Harnying, Duangdee, and Berkessel (2014) detailed its use in one-pot multistep synthesis, emphasizing its efficacy in economical and practical synthesis processes (Harnying, Duangdee, & Berkessel, 2014).

Safety And Hazards

The Boc group is sensitive to acids, so selective deprotection in the presence of other acid-sensitive groups is possible . The use of acids or Lewis acidic reagents leads to the generation of the t-Butyl cation as an intermediate, which can fragment to isobutylene or react with halides/sulfonates to generate potential genotoxic impurities .

Future Directions

The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” has significant potential for the creation of functionally and structurally diverse amino ester molecules . Future research could explore the use of different catalysts, substrates, and reaction conditions to optimize the synthesis process and expand the range of possible products .

properties

IUPAC Name

methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRGEQFGUBOMIT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

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